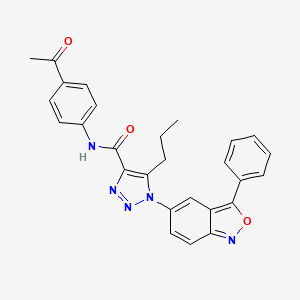![molecular formula C26H21N3O3S2 B11305982 3-[({2-[(3-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid](/img/structure/B11305982.png)
3-[({2-[(3-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a pyrimidine ring, which is further functionalized with methylphenyl and phenylsulfanyl groups. The unique structure of this compound makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The methylphenyl and phenylsulfanyl groups are then introduced via nucleophilic substitution reactions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID
- 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID
Uniqueness
The uniqueness of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID lies in its specific substitution pattern and the presence of both methylphenyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H21N3O3S2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
3-[[2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H21N3O3S2/c1-17-7-5-8-18(13-17)16-33-26-27-15-22(34-21-11-3-2-4-12-21)23(29-26)24(30)28-20-10-6-9-19(14-20)25(31)32/h2-15H,16H2,1H3,(H,28,30)(H,31,32) |
InChI-Schlüssel |
VTVBJSYKKUMUDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11305916.png)
![5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11305920.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11305929.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
![N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305935.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305937.png)
![4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11305938.png)
![4-(4-{[1,1'-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B11305945.png)
![5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11305953.png)
![N-[4-(diethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11305957.png)
![2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11305960.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11305968.png)
